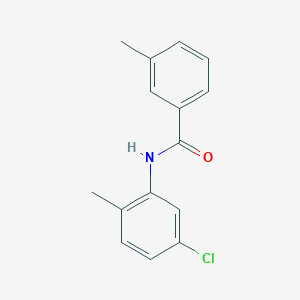
N-(5-chloro-2-methylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound was first synthesized in 2010 by a group of researchers led by Dr. Mark E. Burkard at the University of Wisconsin-Madison. Since then, CM-272 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-methylbenzamide is still under investigation, but it is believed to involve the binding of the compound to specific target proteins. For example, N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to bind to the APC/C coactivator Cdc20, which is required for the activation of the APC/C. By inhibiting the activity of Cdc20, N-(5-chloro-2-methylphenyl)-3-methylbenzamide can block the progression of cells through the cell cycle and induce cell death.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cellular pathways, N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have other biochemical and physiological effects. For example, the compound has been found to induce autophagy, a process by which cells break down and recycle damaged or unneeded components. N-(5-chloro-2-methylphenyl)-3-methylbenzamide has also been shown to activate the unfolded protein response, a cellular stress response pathway that helps cells cope with protein misfolding and other types of stress.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-3-methylbenzamide has several advantages for use in scientific research. The compound is relatively small and easy to synthesize, making it accessible to a wide range of researchers. In addition, N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have potent inhibitory effects on several cellular pathways, making it a valuable tool for studying the molecular mechanisms of disease. However, like any experimental tool, N-(5-chloro-2-methylphenyl)-3-methylbenzamide also has limitations. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the optimal concentration and duration of N-(5-chloro-2-methylphenyl)-3-methylbenzamide treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of the APC/C and other cellular pathways. Another area of interest is the investigation of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3-methylbenzamide in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the development of new methods for delivering N-(5-chloro-2-methylphenyl)-3-methylbenzamide to specific tissues or cells could help to overcome some of the limitations of the compound in experimental settings.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-3-methylbenzamide involves several steps, starting with the reaction of 5-chloro-2-methylaniline with 3-methylbenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(5-chloro-2-methylphenyl)-3-methylbenzamide. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
N-(5-chloro-2-methylphenyl)-3-methylbenzamide has been shown to have potent inhibitory effects on several cellular pathways that are involved in the development and progression of diseases. For example, the compound has been found to inhibit the activity of the anaphase-promoting complex/cyclosome (APC/C), a key regulator of cell division that is dysregulated in many types of cancer. N-(5-chloro-2-methylphenyl)-3-methylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in inflammation and immune responses.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHJLRQVICNFFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

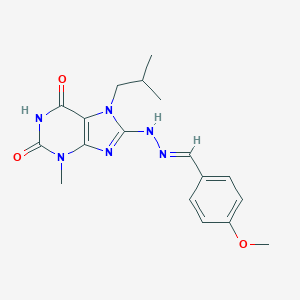
![Bis(2-methylpropyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401053.png)
![2'-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B401054.png)

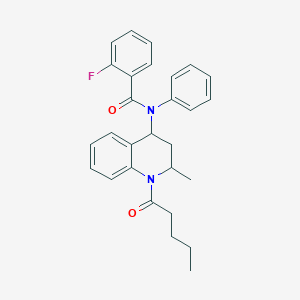
![dimethyl 2-(1-[(4-fluorophenyl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401060.png)
![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401061.png)
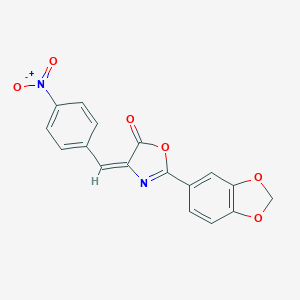
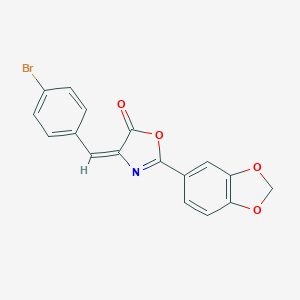
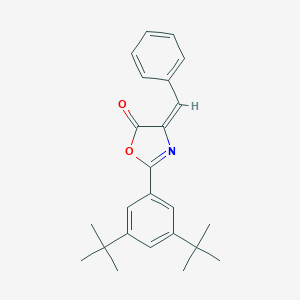
![3-Morpholin-4-yl-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-ol](/img/structure/B401069.png)
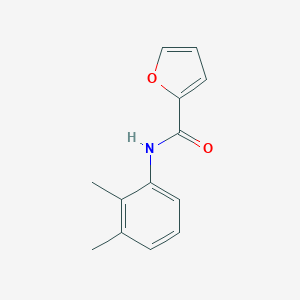
![methyl 4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B401072.png)
![methyl 4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B401073.png)